4-环己基哌嗪-1-甲酰胺基亚胺氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

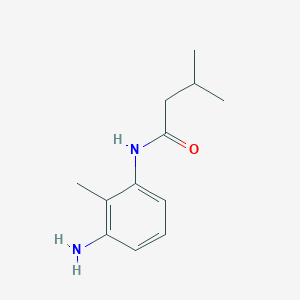

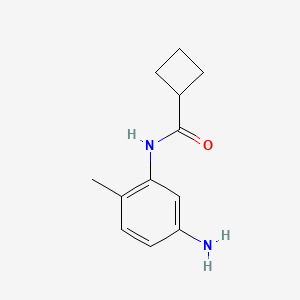

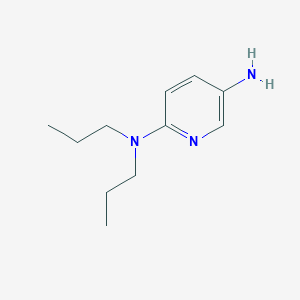

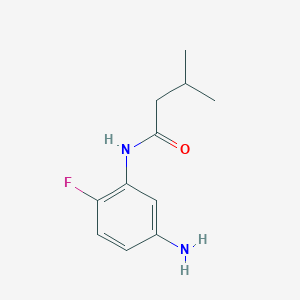

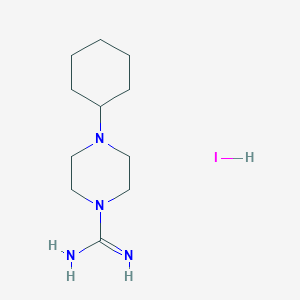

The compound "4-Cyclohexylpiperazine-1-carboximidamide hydroiodide" is a derivative within the class of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives. These derivatives are known for their potent serotonin (5-HT)(1A) receptor activity, which is significant in the context of developing therapeutic agents with anxiolytic-like properties. The introduction of a 1,4-disubstituted cyclohexane ring into the structure of arylpiperazines has led to the creation of linearly constrained ligands that exhibit high affinity for the 5-HT(1A) receptor, as well as for alpha(1)-adrenergic and 5-HT(7) receptors .

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, the synthesis of a functionalized cyclohexene skeleton, which is a key structural component in compounds like GS4104, has been achieved using L-serine as a starting material. This approach benefits from ring-closing metathesis and diastereoselective Grignard reactions, which are crucial for constructing the cyclohexene core with the desired stereochemistry . Although not directly related to "4-Cyclohexylpiperazine-1-carboximidamide hydroiodide," these methods could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is characterized by the presence of a cyclohexane ring, which can be substituted at various positions to modulate the compound's affinity and intrinsic activity at different receptors. The stereochemistry of the substituents on the cyclohexane ring is a critical factor in determining the biological activity of these molecules. Two-dimensional NMR studies have been utilized to confirm the absolute configurations of key intermediates in the synthesis of cyclohexene derivatives, which is indicative of the importance of molecular structure analysis in the development of these compounds .

Chemical Reactions Analysis

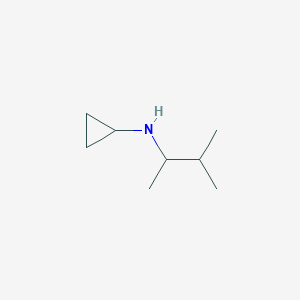

The chemical reactivity of cyclohexylpiperazine derivatives can be influenced by the nature of the substituents on the cyclohexane ring. For example, the presence of a hydroxypiperazine moiety has been applied in the synthesis of new pyridone carboxylic acid antibacterial agents, demonstrating the versatility of piperazine derivatives in medicinal chemistry . The reactivity of these compounds can be harnessed to create a variety of pharmacologically active agents, suggesting that "4-Cyclohexylpiperazine-1-carboximidamide hydroiodide" may also participate in diverse chemical reactions relevant to drug synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylpiperazine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and receptor binding affinity. For instance, the study of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives revealed that the presence of an o-OCH3 group and a cyclic imide system can lead to antagonistic activity at the postsynaptic 5-HT(1A) receptor, while other substituents may confer agonistic or partial agonistic activity . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

科学研究应用

催化和聚合:

- 像 4-环己基哌嗪-1-甲酰胺基亚胺氢碘酸盐这样的甲酰胺基亚胺已被用作金属配合物中的配体,这些配合物催化二氧化碳和环氧化物的共聚,生成具有高分子量的聚碳酸酯 (Walther et al., 2006)。

分子成像和放射化学:

- 这些化合物在放射性示踪剂的合成中具有应用,例如 99mTc-腈基杂配物,其显示出心肌成像的潜力 (Jie Lu et al., 2007)。

抗菌活性:

- 甲酰胺基亚胺的衍生物表现出显着的抗菌特性。研究表明对细菌和真菌感染具有 promising 结果 (A. Omar et al., 2020)。

合成新化合物:

- 4-环己基哌嗪-1-甲酰胺基亚胺氢碘酸盐的化学结构是合成各种化学类似物的基础,用于多种科学应用,包括新药和分子探针的开发 (Srimanta Guin et al., 2012)。

诊断工具的开发:

- 环己基哌嗪衍生物已用于开发特异性免疫测定,如 ELISA 试剂盒,以检测食品中的某些化合物,证明了它们在食品安全和质量控制中的效用 (B. Tochi et al., 2016)。

晶体学研究:

- 这些化合物在晶体学中对于理解分子结构和相互作用非常重要。它们用于合成结晶配合物进行 X 射线衍射研究 (H. Chebbi et al., 2016)。

分子相互作用的研究:

- 在生物化学中,N,N'-二环己基碳二亚胺(一种类似化合物)的荧光类似物被用来探测线粒体通道等生物分子的结构和功能 (M. Pringle & M. Taber, 1985)。

药物发现与开发:

- 环己基哌嗪衍生物在药物化学中对于设计和合成新药至关重要,尤其是在肿瘤学和传染病领域 (F. Berardi et al., 2004)。

核磁共振 (NMR) 研究:

- 这些化合物在 NMR 研究中发挥着重要作用,用于确定分子结构和构象,这对于药物开发至关重要 (Ö. Alver, 2009)。

化学合成方法:

- 环己基哌嗪衍生物用于各种化学合成方法,促进了有机化学的发展和新合成途径的开发 (Wan-Ping Yen et al., 2016)。

安全和危害

属性

IUPAC Name |

4-cyclohexylpiperazine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4.HI/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;/h10H,1-9H2,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPAGNOKJZMBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594678 |

Source

|

| Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide | |

CAS RN |

849776-37-0 |

Source

|

| Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。